molecular formula C18H28N2O2 B5767206 1-[(2-methoxyphenyl)methyl]-N-(2-methylpropyl)piperidine-4-carboxamide

1-[(2-methoxyphenyl)methyl]-N-(2-methylpropyl)piperidine-4-carboxamide

Cat. No.: B5767206
M. Wt: 304.4 g/mol
InChI Key: WANBOTNVOLANCO-UHFFFAOYSA-N
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Description

1-[(2-methoxyphenyl)methyl]-N-(2-methylpropyl)piperidine-4-carboxamide is a synthetic organic compound that belongs to the piperidine class of chemicals This compound is characterized by the presence of a piperidine ring substituted with a methoxyphenyl group and a methylpropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-methoxyphenyl)methyl]-N-(2-methylpropyl)piperidine-4-carboxamide typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic substitution reaction using a methoxyphenyl halide and a suitable nucleophile.

    Attachment of the Methylpropyl Group: The methylpropyl group can be attached through an alkylation reaction using a methylpropyl halide and a base.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.

    Purification Techniques: Such as recrystallization, chromatography, or distillation to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-[(2-methoxyphenyl)methyl]-N-(2-methylpropyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Bases: Sodium hydroxide, potassium carbonate.

    Solvents: Methanol, ethanol, dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-[(2-methoxyphenyl)methyl]-N-(2-methylpropyl)piperidine-4-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological targets.

    Medicine: Investigated for its potential therapeutic properties, such as antihypertensive or analgesic effects.

    Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 1-[(2-methoxyphenyl)methyl]-N-(2-methylpropyl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(4-methoxyphenyl)methyl]-N-(2-methylpropyl)piperidine-4-carboxamide
  • 1-[(2-methoxyphenyl)methyl]-N-(2-ethylpropyl)piperidine-4-carboxamide
  • 1-[(2-methoxyphenyl)methyl]-N-(2-methylbutyl)piperidine-4-carboxamide

Uniqueness

1-[(2-methoxyphenyl)methyl]-N-(2-methylpropyl)piperidine-4-carboxamide is unique due to its specific substitution pattern on the piperidine ring, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness can be leveraged in various applications, making it a valuable compound for research and development.

Properties

IUPAC Name

1-[(2-methoxyphenyl)methyl]-N-(2-methylpropyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O2/c1-14(2)12-19-18(21)15-8-10-20(11-9-15)13-16-6-4-5-7-17(16)22-3/h4-7,14-15H,8-13H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WANBOTNVOLANCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)C1CCN(CC1)CC2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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